Fenilpropilamine
Phenylpropylamines are a class of organic compounds characterized by their structural features, which include a phenyl group attached to a propylamine moiety. These compounds exhibit diverse chemical properties and biological activities due to the presence of both aromatic and amine functionalities. Structurally, they can vary widely depending on the specific substitution patterns at the phenyl ring, leading to a range of potential applications in pharmaceuticals and agriculture.
In the pharmaceutical industry, certain phenylpropylamines are used as precursors or active ingredients in various medications due to their ability to modulate receptor activity. They often serve as muscarinic antagonists or have other medicinal properties depending on their chemical structure. For instance, diphenhydramine, a well-known phenylpropylamine derivative, is commonly used as an antihistaminic agent.
In agriculture, certain phenylpropylamines are employed as plant growth regulators or herbicides, influencing plant development and pest control mechanisms. Their effectiveness can be attributed to their ability to interact with specific cellular targets in plants.
Overall, the versatility of phenylpropylamines makes them important compounds in both research and industrial applications across multiple fields.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
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1-(4-Bromo-3-fluorophenyl)-propylamine | 1270343-15-1 | C9H11BrFN |
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1-(3-Fluorophenyl)propan-1-amine hydrochloride | 844470-86-6 | C9H13ClFN |
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(Butan-2-yl)(2-phenylpropyl)amine | 52497-73-1 | C13H21N |
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N-(2-Phenylpropyl)butan-1-amine | 57203-50-6 | C13H21N |
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3-(4-Bromophenyl)-N,N-diethylpropan-1-amine | 804431-56-9 | C13H20BrN |
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3-(3-Isopropoxyphenyl)propylamine | 937661-87-5 | C12H19NO |
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2-(1-Aminopropyl)phenol hydrochloride | 1311314-31-4 | C9H14ClNO |
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1-(2,5-Difluorophenyl)propan-1-amine hydrochloride | 1333577-52-8 | C9H12ClF2N |
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1-(3-Phenylpropyl)azetidine-3-carboxylic acid | 1340153-75-4 | C13H17NO2 |
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1-(2-Phenylpropyl)pyrrolidine-3-carboxylic acid | 1477978-93-0 | C14H19NO2 |
Letteratura correlata
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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